molecular formula C21H15N3O4S B2614383 N-(5-acetyl-4-phenylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 477545-67-8

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No. B2614383
CAS RN: 477545-67-8
M. Wt: 405.43
InChI Key: OWXGIARLKYGUQD-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, also known as APPI, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic properties.

Scientific Research Applications

Anti-inflammatory Applications

One study focused on the synthesis of novel derivatives, including those related to the compound , demonstrating significant anti-inflammatory activity both in vitro and in vivo. These compounds were synthesized using a microsynth microwave reactor and evaluated through protein denaturation and rat paw edema tests. Their interactions with human serum albumin (HSA) were also studied through molecular docking, indicating a promising potential for therapeutic use in inflammation-related conditions (Nikalje, Hirani, & Nawle, 2015).

Anticonvulsant Applications

Research has explored the design and synthesis of derivatives as potential anticonvulsant agents. These derivatives were tested using the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (sc-PTZ) induced seizure test. The studies found that these compounds exhibited significant protection against induced seizures, highlighting their potential as anticonvulsant medications (Nikalje, Khan, & Ghodke, 2011).

Anticancer Applications

Another avenue of research involved the synthesis of thiazole derivatives, including those structurally similar to the compound of interest, for their anticancer activity. These studies aimed to evaluate the synthesized compounds' efficacy against various cancer cell lines, with some compounds showing selective cytotoxicity, suggesting a potential role in developing new anticancer therapies (Evren et al., 2019).

Antibacterial and Antifungal Applications

Derivatives of the compound have also been evaluated for their antibacterial and antifungal activities. These studies involved synthesizing and testing new compounds for their effectiveness against a range of microbial pathogens. Some of these derivatives exhibited promising antibacterial and antifungal properties, suggesting potential for the development of new antimicrobial agents (Patel & Dhameliya, 2010).

properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4S/c1-12(25)18-17(13-7-3-2-4-8-13)23-21(29-18)22-16(26)11-24-19(27)14-9-5-6-10-15(14)20(24)28/h2-10H,11H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXGIARLKYGUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

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